o-Anisic acid, 5-(fluorosulfonyl)-
Overview
Description
Synthesis Analysis
Sulfonyl fluorides, such as “o-Anisic acid, 5-(fluorosulfonyl)-”, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method provides an overview of recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .Molecular Structure Analysis
The molecular structure of “o-Anisic acid, 5-(fluorosulfonyl)-” is derived from its parent compound, o-Anisic acid, which is an organic compound with the formula CH3OC6H4CO2H . The compound has been well studied with respect to intramolecular hydrogen bonding .Scientific Research Applications
Synthesis and Biological Applications
Radical Fluorosulfonylation : A breakthrough in the synthesis of sulfonyl fluorides, including o-Anisic acid, 5-(fluorosulfonyl)-, has been achieved through radical fluorosulfonylation. This method provides access to alkenyl sulfonyl fluorides, which are otherwise challenging to synthesize. This advancement is significant in chemical biology and drug discovery (Nie et al., 2020).
Protein Engineering : A genetically encoded fluorosulfonyloxybenzoyl-l-lysine has been developed for expansive covalent bonding of proteins. This innovation is particularly useful for linking protein sites that are unreachable with shorter side chains, proving significant for biochemical research and biotherapeutic applications (Liu et al., 2021).
Electrochemical and Energy Applications
Rechargeable Battery Performance : Fluorosulfonyl derivatives, including o-Anisic acid, 5-(fluorosulfonyl)-, have shown importance in improving the performance of rechargeable lithium and lithium-ion batteries. These compounds have been instrumental in the development of various electrolytes, enhancing battery efficiency and durability (Zhang et al., 2015).
High-Performance Sodium Metal Batteries : Utilizing ultraconcentrated electrolytes containing sodium bis(fluorosulfonyl)imide, derived from compounds like o-Anisic acid, 5-(fluorosulfonyl)-, has led to the development of high-performance sodium metal batteries with exceptional efficiency and cycling stability. This signifies a leap in battery technology, especially for high-voltage applications (Lee et al., 2017).
Future Directions
The future directions for “o-Anisic acid, 5-(fluorosulfonyl)-” could involve further exploration of its synthesis methods, particularly the use of fluorosulfonyl radicals . This could lead to more efficient production of sulfonyl fluorides and potential applications in organic synthesis, chemical biology, drug discovery, and materials science .
properties
IUPAC Name |
5-fluorosulfonyl-2-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO5S/c1-14-7-3-2-5(15(9,12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEBLZKYIOYFNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40308850 | |
Record name | o-Anisic acid, 5-(fluorosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-Anisic acid, 5-(fluorosulfonyl)- | |
CAS RN |
2488-50-8 | |
Record name | o-Anisic acid, 5-(fluorosulfonyl)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Anisic acid, 5-(fluorosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40308850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(fluorosulfonyl)-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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